molecular formula C14H14N2O B2835263 2-(2-aminophenyl)-N-phenylacetamide CAS No. 926258-34-6

2-(2-aminophenyl)-N-phenylacetamide

Cat. No.: B2835263
CAS No.: 926258-34-6
M. Wt: 226.279
InChI Key: APUJLXFMSZXCOL-UHFFFAOYSA-N
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Description

2-(2-aminophenyl)-N-phenylacetamide is an organic compound that belongs to the class of anilides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-N-phenylacetamide typically involves the reaction of 2-aminophenylacetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which significantly reduces reaction time and increases yield. Additionally, continuous flow reactors can be employed to ensure consistent production and high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted anilides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-aminophenyl)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-aminophenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminophenylacetic acid
  • N-phenylacetamide
  • 2-aminophenylbenzothiazole
  • 2-aminophenylacetonitrile

Uniqueness

Compared to its analogs, 2-(2-aminophenyl)-N-phenylacetamide exhibits unique properties due to the presence of both an amino group and an acetamide group. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-aminophenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUJLXFMSZXCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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